(R)-2-Amino-2-(2-pyridyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-pyridin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDUHWJQCQQSH-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R 2 Amino 2 2 Pyridyl Ethanol and Its Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to the desired enantiomer, often with high efficiency and atom economy. Key strategies include the catalytic asymmetric reduction of ketone precursors, enantioselective aminohydroxylation, and reductive amination pathways.
Catalytic Asymmetric Reductions of Ketone Precursors
One of the most effective methods for synthesizing chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. For (R)-2-Amino-2-(2-pyridyl)ethanol, this involves the reduction of a 2-pyridyl ketone precursor.
The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the enantioselective reduction of ketones, utilizing a chiral oxazaborolidine catalyst and a borane source. nih.govorganic-chemistry.org The mechanism of this reaction is well-established and relies on a highly organized transition state. acs.org
The process begins with the coordination of the borane (BH₃) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor. acs.org The ketone substrate then coordinates to this activated complex, with the sterically less demanding substituent of the ketone orienting away from the bulky group on the catalyst. This precise orientation dictates the facial selectivity of the subsequent hydride transfer. The hydride is delivered from the borane to the carbonyl carbon through a six-membered ring transition state, resulting in the formation of the chiral alcohol with a predictable stereochemistry. acs.org
The enantiocontrol of the reaction is a direct consequence of the rigid and well-defined structure of the catalyst-borane-ketone complex, which ensures that the hydride transfer occurs preferentially to one face of the ketone. organic-chemistry.org
The success of the oxazaborolidine-catalyzed reduction is highly dependent on several reaction parameters, which can be optimized to maximize both the enantiomeric excess (ee) and the chemical yield.
Temperature: Temperature plays a critical role in the enantioselectivity of the CBS reduction. Generally, lower reaction temperatures lead to higher enantiomeric excesses. ic.ac.uk However, there is often an optimal temperature range for a given substrate and catalyst system. For many reductions, this is found to be between -30°C and room temperature.
Catalyst Loading: The amount of the chiral oxazaborolidine catalyst used can also impact the outcome of the reaction. While it is a catalytic process, the catalyst loading is typically in the range of 2-10 mol%. wikipedia.org Insufficient catalyst loading may lead to a slower reaction and a decrease in enantioselectivity due to the competing non-catalyzed reduction by borane.
Borane Source and Stoichiometry: The choice of borane reagent, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF), and its stoichiometry relative to the ketone are important considerations. The reaction must be conducted under anhydrous conditions, as the presence of water can significantly diminish the enantiomeric excess. ic.ac.uk
The following table illustrates the results of an enantioselective reduction of an acetophenone (B1666503) derivative, a close analogue to the precursor of the target molecule, using an in-situ generated oxazaborolidine catalyst.
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Configuration |
| 1 | 5 | THF | 89 | 91 | R |
| 2 | 10 | THF | 92 | 93 | R |
| 3 | 20 | THF | 89 | 93 | R |
| 4 | 10 | DCM | 86 | 84 | R |
Data adapted from a study on the asymmetric reduction of acetophenone using an in-situ generated chiral oxazaborolidine catalyst. princeton.edu
Enantioselective Aminohydroxylation Strategies
The Sharpless Asymmetric Aminohydroxylation (AA) offers a direct method for the synthesis of vicinal amino alcohols from alkenes. researchgate.netrsc.org This reaction involves the syn-addition of an amino group and a hydroxyl group across a double bond, catalyzed by an osmium species in the presence of a chiral ligand. researchgate.net For the synthesis of analogues of this compound, this strategy would be applied to 2-vinylpyridine.
The reaction mechanism involves the formation of an osmium(VIII) imido species, which then undergoes a [3+2] cycloaddition with the alkene to form an osmaazacyclopentane intermediate. researchgate.net Subsequent hydrolysis of this intermediate yields the desired 1,2-amino alcohol. The chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, controls the facial selectivity of the cycloaddition, thus determining the stereochemistry of the product. researchgate.net
A key challenge in the asymmetric aminohydroxylation of unsymmetrical alkenes like 2-vinylpyridine is controlling the regioselectivity—that is, whether the amino group adds to the carbon closer to or further from the pyridine (B92270) ring. The choice of nitrogen source and the specific chiral ligand can influence the regioselectivity of the reaction. organic-chemistry.orgwikipedia.org
Reductive Amination Pathways to the Chiral Amino Alcohol
Asymmetric reductive amination of a ketone precursor provides a highly efficient and atom-economical route to the corresponding chiral primary amine. rsc.org This one-pot reaction combines a ketone with an ammonia source and a reducing agent in the presence of a chiral catalyst. rsc.org
For the synthesis of this compound analogues, this pathway involves the direct asymmetric reductive amination (DARA) of 2-acetylpyridine derivatives. A notable example is the use of a ruthenium-based chiral catalyst, such as Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source and hydrogen gas as the reducing agent. rsc.orgscispace.com This methodology has been shown to be highly effective for a range of 2-acetyl-6-substituted pyridines, affording the corresponding chiral primary amines with excellent enantioselectivities and yields. rsc.org
The following table presents data from a study on the direct asymmetric reductive amination of various 2-acetyl-6-substituted pyridines.
| Entry | Substrate (1) | Product (2) | Conv. (%) | ee (%) |
| 1 | 2-acetyl-6-methoxypyridine | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | >99 | >99.9 |
| 2 | 2-acetyl-6-chloropyridine | (S)-1-(6-chloropyridin-2-yl)ethan-1-amine | >99 | 99.7 |
| 3 | 2-acetyl-6-bromopyridine | (S)-1-(6-bromopyridin-2-yl)ethan-1-amine | >99 | 99.7 |
| 4 | 2-acetyl-6-methylpyridine | (S)-1-(6-methylpyridin-2-yl)ethan-1-amine | >99 | 99.1 |
| 5 | 2-acetyl-6-phenylpyridine | (S)-1-(6-phenylpyridin-2-yl)ethan-1-amine | >99 | 99.3 |
Reaction conditions: ketone (1), NH₄(OCOCF₃), Ru(OAc)₂{(S)-binap}, THF, H₂ (0.8 MPa), 90 °C, 17 h. Data sourced from a study by Takeda Pharmaceutical Company Limited. rsc.org
Chiral Resolution Techniques
Chiral resolution is a classical yet powerful method for separating a racemic mixture into its constituent enantiomers. rsc.org This approach involves the synthesis of the racemic amino alcohol, followed by separation.
The most common method for resolving amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or its derivatives. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine.
For example, racemic 1-phenylethylamine can be resolved by forming a salt with (R,R)-tartaric acid. The less soluble (S)-amine-(R,R)-tartrate salt crystallizes out of solution, and subsequent treatment with a base liberates the (S)-amine. A similar strategy can be applied to resolve racemic 2-amino-2-(2-pyridyl)ethanol. The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields of the desired enantiomer.
Diastereomeric Salt Formation and Crystallization
A classical and widely used method for resolving racemic mixtures is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org
The key steps in this process are:
Selection of a Resolving Agent: A suitable chiral acid must be chosen. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgonyxipca.com The selection is often empirical, and several agents may be screened to find one that forms a crystalline salt with one of the diastereomers while the other remains in solution. onyxipca.com
Salt Formation: The racemic 2-Amino-2-(2-pyridyl)ethanol is mixed with the resolving agent in an appropriate solvent. The stoichiometry is often a critical parameter, with 0.5 molar equivalents of the resolving agent sometimes being most effective for initial screening. onyxipca.com
Crystallization and Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. This crystalline salt is then separated by filtration. wikipedia.org The formation of these crystalline structures can be a complex process involving supramolecular associations and helical structures. mdpi.com
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (for an amine resolved with an acidic agent) to neutralize the resolving agent and liberate the free, enantiomerically pure amine. wikipedia.org
The efficiency of this method depends heavily on the difference in solubility between the two diastereomeric salts and the ability to obtain high-purity crystals.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric acid | Chiral Acid |
| (-)-Dibenzoyltartaric acid | Chiral Acid |
| (S)-(+)-Mandelic acid | Chiral Acid |
Derivatization and Functionalization Strategies
The amino and hydroxyl groups of this compound offer versatile handles for chemical modification, allowing for its incorporation into more complex molecular architectures. These derivatization strategies are essential for synthesizing a wide range of compounds with potential applications in catalysis, materials science, and medicinal chemistry.
Chemical Transformations at Amino and Hydroxyl Groups
The primary amino group and the secondary hydroxyl group of this compound can be selectively or simultaneously functionalized through various chemical reactions.
N-Acylation/N-Alkylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides. Protecting the amino group, for instance as a carbamate, is a common strategy to allow for selective reaction at the hydroxyl group. google.com
O-Acylation/O-Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers. nih.gov Selective O-acylation in the presence of an unprotected amino group can be challenging in traditional chemical synthesis but can be achieved with high selectivity using enzymatic methods. nih.govnih.gov For instance, acetic anhydride can be used for acetylation. nih.gov
Formation of Schiff Bases: The amino group can react with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Cyclization Reactions: The bifunctional nature of the molecule allows it to participate in cyclization reactions to form heterocyclic structures, such as oxazolines.
The choice of reaction conditions, including solvent, temperature, and catalysts, can be tailored to favor derivatization at either the amino or the hydroxyl group. nih.govrsc.org
Introduction of the (2-pyridyl)ethanolamine Moiety into Complex Molecular Structures
The this compound scaffold is a valuable chiral building block for the synthesis of more elaborate molecules, particularly chiral ligands for asymmetric catalysis and biologically active compounds.
Asymmetric Catalysis: The nitrogen atom of the pyridine ring and the nitrogen of the amino group, along with the chiral center, make this moiety an excellent component for the design of pincer-type and other multidentate ligands for transition metal catalysts. These catalysts are employed in a variety of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. The stereochemistry of the ligand, derived from the (R)-enantiomer, dictates the stereochemical outcome of the catalyzed reaction.
Supramolecular Chemistry: The ability of the pyridine and amino groups to coordinate to metal ions or form hydrogen bonds makes this moiety useful in the construction of self-assembled supramolecular structures.
Medicinal Chemistry: The pyridyl ethanolamine (B43304) core is found in several biologically active molecules. The introduction of this chiral fragment into a drug candidate can have a profound impact on its pharmacological properties, including efficacy and target selectivity. The synthesis often involves coupling the pre-formed this compound with other molecular fragments through the formation of amide, ether, or amine linkages. researchgate.net
The synthetic strategies for incorporating this moiety typically involve standard coupling reactions, such as amide bond formation or nucleophilic substitution, where the this compound acts as a nucleophile via its amino or hydroxyl group.
Coordination Chemistry and Metal Complexation of 2 Amino 2 2 Pyridyl Ethanol
Ligand Design Principles and Chelation Modes
(R)-2-Amino-2-(2-pyridyl)ethanol is a chiral amino alcohol that contains a pyridine (B92270) ring, making it an effective building block in coordination chemistry and organic synthesis. chemimpex.com Its structure allows for versatile coordination with metal ions through its nitrogen and oxygen donor atoms.
Bidentate (N, O) and Tridentate Coordination Modes
The presence of both a nitrogen-containing heterocyclic group (pyridine) and amino alcohol functionalities allows this compound to act as a versatile intermediate in the synthesis of various organic compounds. This structural arrangement enables it to participate in different coordination modes.
The ligand can coordinate in a bidentate (N,O) fashion , utilizing the pyridyl nitrogen and the hydroxyl oxygen to bind to a metal center. This mode of coordination is crucial for its application in catalysis. For instance, chelation studies with Ni(II) or Pd(II) have revealed κ²(N,O) coordination modes, which are noted to enhance catalytic activity in C-C bond formation reactions.
Furthermore, the ligand has the potential to act as a tridentate or even tetradentate ligand , particularly in derivatives where additional donor atoms are present. For example, a related ligand, 2-({2-[(pyridin-2-ylmethylidene)amino]ethyl}amino)ethanol (PMAE), which is potentially a tetradentate N₃O-donor ligand, coordinates to copper as an N₂ donor in a specific complex. nih.gov
Influence of Pyridine Nitrogen and Amino/Hydroxyl Groups on Coordination
The coordination behavior of this compound is significantly influenced by its constituent functional groups. The pyridine ring provides a primary site for metal coordination, a feature that is central to its use in coordination chemistry. The amino and hydroxyl groups can form hydrogen bonds, which can influence the structure and function of the resulting metal complexes.
The hydroxyl group, in particular, can be deprotonated, allowing the oxygen atom to act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. koreascience.kr This bridging capability is a key factor in the magnetic properties of the resulting complexes. koreascience.kr
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives can be achieved through various methods, often involving the reaction of the ligand with a metal salt in a suitable solvent. nih.govjocpr.com
Formation of Complexes with Transition Metals (e.g., Cu(II), Ru(II), Cd(II), Ni(II), Zn(II), Pd(II))
This compound and its derivatives form stable complexes with a range of transition metals.
Copper(II): Copper(II) complexes have been synthesized and studied for their structural and magnetic properties. koreascience.krrsc.org For example, the reaction of a derivative with copper(II) chloride yielded a complex with a distorted square pyramidal geometry around the Cu(II) ion. nih.govresearchgate.net In some cases, the oxygen atom of the ethoxide group can bridge two copper(II) ions, forming a dinuclear complex. koreascience.kr The coordination environment around Cu(II) in these complexes can vary from square planar to square pyramidal and even distorted octahedral geometries. nih.govwikipedia.org
Ruthenium(II): Ruthenium(II) complexes with related pyridine-containing ligands have been synthesized and shown to be highly active catalysts, for instance, in the transfer hydrogenation of ketones. rsc.orgacs.org The catalytic activity is often attributed to the hemilability and the presence of a convertible NH group in the ligand structure. acs.org
Cadmium(II): A cadmium(II) complex has been synthesized where the metal center exhibits a distorted octahedral geometry. nih.govresearchgate.net
Nickel(II): Nickel(II) complexes with pyridine-containing ligands have been synthesized, and their structures have been determined by X-ray crystallography. rsc.org The coordination geometry around the Ni(II) ion can be square-planar or pseudo-octahedral, depending on the specific ligand used. rsc.orgresearchgate.net
Zinc(II): Zinc(II) complexes with related ligands have been synthesized and characterized. nih.govresearchgate.net These complexes have been investigated for their potential biological activities. nih.gov
Palladium(II): Palladium(II) complexes with pyridine derivatives are of interest due to their catalytic applications. acs.org The coordination geometry is typically square-planar. acs.org Mono-N-protected amino acids, which share structural similarities, have been shown to stabilize dimeric palladium(II) complexes that are important in C-H functionalization reactions. rsc.org
Structural Elucidation of Metal-Ligand Architectures
The precise arrangement of atoms within these metal complexes is determined using various analytical techniques, with X-ray crystallography being a primary tool.
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of metal complexes in the solid state. nih.govresearchgate.net
Copper(II) Complexes: X-ray crystallography has revealed that a Cu(II) complex with a derivative of this compound adopts a distorted square pyramidal geometry. nih.govresearchgate.net Another study on a related ligand showed that the Cu(II) center can be part of a dinuclear complex with a bridged ethoxide group. koreascience.kr The coordination geometry around Cu(II) can also be square planar or distorted square pyramidal. nih.gov
Cadmium(II) Complexes: The crystal structure of a Cd(II) complex showed a distorted octahedral geometry around the metal ion. nih.govresearchgate.net
Nickel(II) Complexes: X-ray diffraction studies have confirmed the square-planar and pseudo-octahedral geometries of various Ni(II) complexes with pyridine-containing ligands. rsc.orgresearchgate.net
The table below summarizes the coordination geometries of some metal complexes with ligands related to this compound as determined by X-ray crystallography.
| Metal Ion | Ligand System | Coordination Geometry | Reference |
| Cu(II) | Derivative of 2-Amino-2-(2-pyridyl)ethanol | Distorted Square Pyramidal | nih.govresearchgate.net |
| Cd(II) | Derivative of 2-Amino-2-(2-pyridyl)ethanol | Distorted Octahedral | nih.govresearchgate.net |
| Ni(II) | Pyridine-containing macrocycle | Square-planar / Pseudo-octahedral | rsc.org |
| Cu(II) | 2-[(Pyridin-3-ylmethyl)amino]ethanol | Dinuclear, Bridged Ethoxide | koreascience.kr |
| Ni(II) | Pyridine-imine ligand | Pseudo-octahedral | researchgate.net |
These structural studies are crucial for understanding the relationship between the structure of the metal complexes and their chemical and physical properties, including their catalytic activity and magnetic behavior. koreascience.krrsc.org
Catalytic Applications and Mechanistic Investigations in Asymmetric Transformations
Asymmetric Hydrogenation and Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones, often utilizing inexpensive hydrogen sources like 2-propanol. rug.nlnih.gov The efficiency and selectivity of these reactions are highly dependent on the nature of the chiral ligand coordinated to the metal catalyst, typically ruthenium. nih.govrsc.orgnih.gov
(R)-2-Amino-2-(2-pyridyl)ethanol and related amino alcohol ligands are highly effective in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. rsc.orgresearchgate.net In-situ generated catalysts, typically from precursors like [RuCl2(p-cymene)]2 or RuCl2(PPh3)3, in the presence of the amino alcohol ligand and a base, readily reduce a variety of aromatic ketones to their corresponding chiral alcohols with high conversions and enantiomeric excesses (ee). rug.nl The reaction is valued for its mild conditions and high efficiency. rug.nl For instance, the optimization of the amino alcohol ligand structure has led to catalysts capable of reducing acetophenone (B1666503) at 0 °C with up to 97% ee. rug.nlresearchgate.net
Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone with Various Amino Alcohol Ligands This table is representative of typical results found in the literature for this class of reaction. Specific results for this compound may vary.
| Ligand | Catalyst Precursor | Base | Conversion (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| (1R,2S)-cis-1-Aminoindan-2-ol | [RuCl2(p-cymene)]2 |
i-PrOK |
>99 | 95 | rsc.org |
| Optimized (Nor)ephedrine derivative | [RuCl2(benzene)]2 |
tBuOK |
- | 97 | rug.nlresearchgate.net |
| Cinchona Alkaloid-derived NNP ligand | Ruthenium complex | - | >99 | 99.9 | rsc.org |
The enantioselectivity and catalytic activity of the ruthenium complexes are profoundly influenced by the structure of the amino alcohol ligand. Structure-activity relationship studies have shown that both electronic and steric factors are critical. rug.nlnih.gov For pyridyl-containing ligands, modifications on the pyridine (B92270) ring can alter the electronic properties of the catalyst. nih.govnih.gov For example, the introduction of electron-withdrawing groups on the pyridine ring can influence the interaction with a substrate. nih.gov
Optimization of the ligand framework is a key strategy for improving catalytic performance. rug.nlresearchgate.net Studies on various amino alcohol ligands have demonstrated that the steric bulk and the relative stereochemistry of the substituents on the ligand backbone are crucial for achieving high enantioselectivity. rug.nl An NH-moiety within the ligand structure is believed to play a role in promoting enantioselectivity, potentially through hydrogen bonding with the ketone substrate in a cyclic transition state. rug.nl The goal of these structural modifications is to create a well-defined chiral pocket around the metal center that effectively differentiates between the two prochiral faces of the ketone substrate.
Mechanistic studies, including NMR experiments, have shed light on the catalytic cycle of ruthenium-catalyzed transfer hydrogenation with amino alcohol ligands. rug.nlresearchgate.net It is generally accepted that the active catalyst is a 16-electron ruthenium hydride species. For many amino alcohol ligands, the active catalyst contains one ligand per metal atom, which coordinates in a bidentate N,O fashion. rug.nlresearchgate.net The initial catalyst precursor, often a ruthenium(II) chloride complex, reacts with the ligand and a base (like potassium tert-butoxide) to form the active species. rug.nl
The catalytic cycle typically involves the following key steps:
Formation of a ruthenium-hydride species from the reaction of the ruthenium precursor with the hydrogen donor (e.g., 2-propanol) in the presence of a base.
Coordination of the ketone substrate to the ruthenium-hydride complex.
Transfer of the hydride from the ruthenium center and a proton from the coordinated amino alcohol ligand to the carbonyl group of the ketone, forming the chiral alcohol product. This transfer can occur via an inner-sphere or outer-sphere mechanism. acs.org
Release of the alcohol product and regeneration of the active catalyst by reaction with another molecule of the hydrogen donor.
The presence of an N-H group in the ligand is thought to be crucial, participating in the formation of a six-membered pericyclic transition state that facilitates the hydrogen transfer.
In transfer hydrogenation reactions, the alcohol (commonly 2-propanol or methanol) is not merely a passive hydrogen source but can play a more intricate role in the mechanism, a phenomenon sometimes referred to as the "alcohol effect". nih.govshu.edudiva-portal.org The alcohol solvent can influence the reaction rate and selectivity.
The mechanism often involves an alcohol-alkoxide exchange. diva-portal.org The ruthenium catalyst can form a ruthenium-alkoxide intermediate with the alcohol solvent. This species is central to the catalytic cycle, facilitating the transfer of hydrogen. For example, in the Meerwein-Ponndorf-Verley (MPV) reduction, an excess of an alcohol like isopropanol (B130326) drives the equilibrium towards the reduction of a ketone. diva-portal.org The base used in the reaction generates the alkoxide from the alcohol, which then coordinates to the ruthenium center, setting the stage for hydride transfer to the substrate. The choice of alcohol can therefore be critical; for instance, some catalyst systems are active in methanol (B129727) but not in 2-propanol. nih.gov In some cases, the alcohol can even coordinate directly to the metal center as a ligand. acs.org
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
Enantioselective Carbon-Carbon Bond Forming Reactions
Beyond hydrogenations, pyridyl amino alcohol ligands have shown potential in catalyzing enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building molecular complexity.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. rsc.org The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, controlled by a chiral ligand. While various ligand classes have been explored, those containing pyridine moieties have demonstrated utility. nih.govresearchgate.net
The pyridine nitrogen and the amino alcohol functionality can act as a bidentate ligand, creating a chiral environment around the palladium center. This chiral complex then controls the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric and electronic properties of the pyridyl amino alcohol ligand are critical in dictating the outcome of the reaction. Simple pyridine coordination can be sufficient for inducing asymmetry, and the modular nature of amino alcohol ligands allows for fine-tuning of the catalyst for specific substrates. nih.gov The ability to form various bond types (C-C, C-N, C-O) makes AAA a versatile tool, and the use of pyridyl amino alcohol ligands contributes to the expanding scope of this important reaction. uwindsor.ca
Enantioselective Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)
Pyridinyl alcohols, including this compound and its analogues, have been successfully employed as chiral catalysts in the enantioselective addition of diethylzinc to both aromatic and aliphatic aldehydes. researchgate.net This reaction is a fundamental method for synthesizing chiral secondary alcohols, which are valuable building blocks in pharmaceuticals and fine chemicals. wikipedia.orgrsc.org
In these transformations, the chiral amino alcohol ligand coordinates to the zinc atom, forming a chiral catalytic complex. This complex then orchestrates the enantioselective transfer of an ethyl group from the diethylzinc reagent to the carbonyl carbon of the aldehyde. Research has shown that the use of pyridinyl alcohol catalysts, such as the (R)-enantiomer of 2-amino-2-(2-pyridyl)ethanol, consistently yields the corresponding (R)-1-phenylpropan-1-ol and related secondary alcohols. researchgate.net The effectiveness of these catalysts has been demonstrated across a range of aldehyde substrates. sioc-journal.cnresearchgate.net
The general scheme for this reaction is as follows:

Detailed findings from studies using various pyridinyl alcohols highlight their catalytic efficacy. The enantiomeric excess (ee) and yield of the resulting chiral alcohols are dependent on the specific structure of the ligand and the aldehyde substrate.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Pyridinyl Alcohols Note: This table is a representation of typical results reported for this class of catalysts. Specific data for this compound may vary.
| Entry | Aldehyde Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| 1 | Benzaldehyde | Pyridinyl Alcohol | >90% | up to 95% | R |
| 2 | 4-Chlorobenzaldehyde | Pyridinyl Alcohol | High | High | R |
| 3 | 2-Naphthaldehyde | Pyridinyl Alcohol | High | Moderate-High | R |
| 4 | Aliphatic Aldehyde | Pyridinyl Alcohol | Moderate-High | Moderate | R |
Role in Hydrolytic Kinetic Resolution
The application of this compound or its direct derivatives in hydrolytic kinetic resolution is not prominently documented in the reviewed scientific literature. While kinetic resolution is a widely used technique for separating enantiomers, and various catalysts are employed for this purpose, specific data for the title compound in this role is sparse. nih.govnih.govelsevierpure.com
Palladium-Catalyzed Reactions Involving 2-(2-pyridyl)ethanol Derivatives
Derivatives of 2-(2-pyridyl)ethanol serve as highly effective ligands or substrates in a range of palladium-catalyzed reactions, leveraging the pyridyl moiety for chelation-assistance and directing capabilities.
A notable application of 2-(2-pyridyl)ethanol derivatives is in the palladium-catalyzed 2-pyridylmethyl transfer to organic halides, which proceeds via the cleavage of an unstrained C(sp³)–C(sp³) bond. nih.govgoogle.com In a key study by Yorimitsu, Oshima, and coworkers, a tertiary alcohol derived from 2-(2-pyridyl)ethanol was shown to react with aryl iodides in the presence of a palladium catalyst. nih.govum.es The reaction involves the formation of a palladium alkoxide, followed by chelation of the palladium center by the pyridine's nitrogen atom. This chelation facilitates the oxidative addition of palladium into the C(sp³)–C(sp³) bond, leading to its cleavage and the subsequent transfer of the 2-pyridylmethyl group to the organic halide. acs.org This methodology provides a novel route for constructing complex molecular frameworks by activating otherwise inert carbon-carbon single bonds. nih.govgoogle.com
The pyridine ring is a well-established directing group in palladium-catalyzed C–H functionalization, guiding the catalyst to a specific C-H bond for activation and subsequent coupling. rsc.orgnih.gov Derivatives of 2-(2-pyridyl)ethanol, such as pyridylmethyl silyl (B83357) ethers, have been utilized in deprotonative cross-coupling reactions for direct C-H arylation. acs.org
In this process, a Pd(OAc)₂/NIXANTPHOS-based catalyst enables the coupling of pyridylmethyl silyl ethers with a variety of aryl and heteroaryl bromides. acs.org The reaction proceeds at the C-H bond of the methylene (B1212753) group adjacent to the pyridine ring. This transformation is compatible with different silyl protecting groups (e.g., TIPS, TMS) and provides the corresponding aryl(pyridyl)methanol derivatives in good to excellent yields. acs.org The reaction demonstrates high functional group tolerance and can be performed as a one-pot coupling and desilylation sequence to furnish the free secondary alcohols directly. acs.org
Table 2: Palladium-Catalyzed Direct Arylation of Pyridylmethyl Silyl Ethers Data sourced from a study on pyridylmethyl silyl ethers. acs.org
| Entry | Pyridyl Substrate | Aryl Bromide | Yield (%) |
| 1 | 2-Pyridylmethyl silyl ether | 4-Bromotoluene | 97 |
| 2 | 2-Pyridylmethyl silyl ether | 4-Bromoanisole | 88 |
| 3 | 4-Pyridylmethyl silyl ether | Bromobenzene | 97 |
| 4 | 4-Pyridylmethyl silyl ether | 4-(Dimethylamino)bromobenzene | 83 |
Isoprene (B109036) Telomerization
While pyridine-containing ligands, such as 2-(2-pyridyl)-2-phospholenes and pyridine-oxazolines (pyrox), have been investigated in palladium-catalyzed isoprene telomerization and difunctionalization, a specific role for derivatives of this compound in this context is not well-documented. researchgate.netnih.gov These related ligands have shown efficacy in controlling the regioselectivity of isoprene coupling, but direct application of the title compound remains an area for potential future investigation. electronicsandbooks.comrsc.org
Mechanistic Elucidation of Catalytic Processes
Understanding the mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts.
For the chelation-assisted C(sp³)–C(sp³) bond cleavage , the proposed mechanism begins with the formation of a palladium(II) alkoxide from the 2-(2-pyridyl)ethanol derivative. The crucial step is the intramolecular coordination of the pyridyl nitrogen to the palladium center. This coordination positions the palladium atom to undergo oxidative addition into the unstrained C-C bond, forming a palladacycle intermediate. Subsequent transmetalation with the organic halide and reductive elimination yields the 2-pyridylmethyl-coupled product and regenerates the active palladium catalyst. nih.govacs.org
In the palladium-catalyzed C-H functionalization of pyridylmethyl silyl ethers, the reaction is believed to proceed through a deprotonative cross-coupling pathway. acs.org The pyridine moiety acts as a directing group, facilitating the C-H activation at the adjacent methylene position to form a cyclometalated palladium intermediate. This intermediate then undergoes reaction with the aryl bromide, likely through an oxidative addition/reductive elimination sequence, to form the new C-C bond and regenerate the palladium(II) catalyst. rsc.orgnih.gov
Mechanistic investigations into related C-H activation reactions have utilized kinetic studies, isotope effects, and computational (DFT) modeling to probe the rate-determining step. nih.govacs.org In many pyridine-directed C-H functionalizations, the C-H bond cleavage itself is found to be the turnover-limiting step of the catalytic cycle. acs.org
Advanced Spectroscopic and Structural Characterization Techniques for Research
Single-Crystal X-ray Diffraction for Definitive Structural Assignment
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, angles, and the absolute configuration of chiral centers.
For (R)-2-Amino-2-(2-pyridyl)ethanol, single-crystal X-ray diffraction is the gold standard for confirming the "R" configuration at the chiral carbon atom. This technique allows for the direct visualization of the spatial arrangement of the amino, hydroxyl, and pyridyl groups around the stereocenter, leaving no ambiguity as to its absolute stereochemistry. The ability to determine the absolute configuration is crucial in fields like asymmetric synthesis and pharmaceutical development, where the biological activity of enantiomers can differ significantly.
X-ray diffraction studies provide a wealth of data on the geometric parameters of the molecule. For instance, in related pyridylpyrazole structures, the C-C bond junction between the pyridine (B92270) and pyrazole (B372694) rings has been measured. mdpi.com The planarity of the pyridine ring is also a key feature that can be precisely determined. iucr.org
Below is a table summarizing typical bond types found in related structures.
| Bond Type | Description |
| C:N | Aromatic carbon-nitrogen bond in the pyridine ring. nist.gov |
| C:C | Aromatic carbon-carbon bond within the pyridine ring. nist.gov |
| C-C | Single bond connecting the pyridine ring to the ethanol (B145695) side chain. |
| C-N | Single bond between the chiral carbon and the amino group. |
| C-O | Single bond between the chiral carbon and the hydroxyl group. |
| N-H | Bond within the amino group. |
| O-H | Bond within the hydroxyl group. |
| H-C | Bond between hydrogen and carbon atoms. nist.gov |
Chiroptical Spectroscopy
Chiroptical techniques are particularly powerful for studying chiral molecules in solution, providing information on enantiomeric purity and conformational preferences.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical environment and is therefore an excellent tool for assessing the enantiomeric purity of this compound. The CD spectrum of one enantiomer will be a mirror image of the other, allowing for the quantification of enantiomeric excess.
Moreover, CD spectroscopy can provide valuable insights into the conformational dynamics of the molecule in solution. The observed CD signals are influenced by the spatial arrangement of the chromophores (in this case, the pyridine ring) relative to the chiral center. Theoretical calculations, often using density functional theory (DFT), can be employed to predict the CD spectra for different possible conformers. nih.gov By comparing the experimental CD spectrum with the calculated spectra, the preferred conformation of this compound in a given solvent can be deduced. Studies on other chiral molecules have shown that interactions with solvents can significantly influence conformational preferences and, consequently, the CD spectrum. hiroshima-u.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering detailed information about the molecular structure and connectivity of atoms.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct signals confirms the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
NMR is also a powerful tool for isomer analysis. Positional isomers, such as 2-amino-2-(pyridin-3-yl)ethanol, would exhibit distinctly different NMR spectra due to the change in the substitution pattern on the pyridine ring. sigmaaldrich.cn This allows for the unambiguous differentiation between isomers.
Below is an interactive table with typical ¹H NMR chemical shift ranges for related structures.
| Protons | Typical Chemical Shift (ppm) | Multiplicity |
| Aromatic (Pyridine) | 7.0 - 8.5 | Multiplet |
| -CH(N)(O)- | ~ 4.5 - 5.0 | Multiplet |
| -CH₂OH | ~ 3.5 - 4.0 | Multiplet |
| -NH₂ | Variable (broad) | Singlet |
| -OH | Variable (broad) | Singlet |
Application in Reaction Monitoring and Mechanistic Insights
The unique structural features of this compound, including its chiral center, amino alcohol functionality, and pyridine ring, make it a valuable building block in organic synthesis. Understanding the reaction pathways, kinetics, and mechanisms involving this compound is crucial for optimizing synthetic yields, controlling stereochemistry, and discovering novel transformations. Advanced spectroscopic and structural characterization techniques are indispensable tools for achieving these goals, providing detailed, real-time information about the dynamic chemical environment. thermofisher.compharmtech.com
Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has emerged as a powerful technique for the in-situ monitoring of chemical reactions. pharmtech.commagritek.com The development of high-performance benchtop NMR spectrometers allows for the direct observation of reaction progress within a standard laboratory setting, such as a fume hood. thermofisher.commagritek.com This approach offers non-destructive analysis, providing both structural and quantitative data on the concentration of reactants, products, and even transient intermediates over time. pharmtech.commagritek.com For reactions involving aromatic amino alcohols, online benchtop NMR can track the concentration of reaction components in complex buffered systems, often without the need for deuterated solvents. nih.gov By monitoring specific proton or other nuclei signals, chemists can gain direct insight into reaction kinetics. magritek.comnih.gov For instance, in the synthesis of related chiral aromatic amino alcohols, changes in the integrals of specific NMR signals can be used to calculate the real-time concentrations of substrates and products. nih.gov
Beyond NMR, a multi-technique approach is often employed to build a comprehensive mechanistic picture. Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) spectroscopy, can monitor the disappearance of reactant functional groups and the appearance of product functional groups. Mass spectrometry (MS) is vital for identifying reaction intermediates and confirming the mass of the final products. acs.org For definitive structural elucidation of stable products or isolated intermediates, single-crystal X-ray diffraction provides unambiguous three-dimensional structural information. acs.orgnih.gov
The synergy between experimental spectroscopic data and computational chemistry, such as Density Functional Theory (DFT) calculations, offers profound mechanistic insights. researchgate.net While spectroscopy monitors the species present in a reaction, DFT can be used to calculate the energy profiles of proposed reaction pathways, including the structures of transition states and intermediates. researchgate.net For example, in the synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, DFT calculations were used to support a concerted nucleophilic aromatic substitution mechanism, which was in good agreement with kinetic data obtained from reaction monitoring. researchgate.net This combined approach allows researchers to not only observe what is happening in the reaction vessel but also to understand why it happens at a molecular level.
Control experiments are also a fundamental part of mechanistic studies, where potential intermediates are isolated or independently synthesized and subjected to the reaction conditions to validate their role in the proposed pathway. acs.org The characterization of these intermediates relies heavily on the full suite of spectroscopic techniques.
The table below summarizes the application of various advanced analytical techniques in the study of reactions involving this compound and related compounds.
| Technique | Application in Reaction Analysis | Information Gained | References |
| Online NMR Spectroscopy | Real-time tracking of reactant consumption and product formation. | Quantitative concentration data, reaction kinetics, identification of major intermediates. | pharmtech.commagritek.comnih.gov |
| Mass Spectrometry (MS) | Identification of reaction products and intermediates. | Molecular weight confirmation, fragmentation patterns for structural clues. | acs.orgrsc.org |
| FT-IR Spectroscopy | Monitoring changes in functional groups. | Presence/absence of key bonds (e.g., C=O, N-H, O-H) in reactants and products. | acs.orgnih.gov |
| UV-Vis Spectroscopy | Detecting conjugated systems and chromophores. | Monitoring reactions involving changes in electronic structure, such as the formation of certain aromatic products. | rsc.orgmdpi.com |
| X-ray Crystallography | Unambiguous structure determination of crystalline products or intermediates. | Precise 3D molecular structure, stereochemistry, and intermolecular interactions. | acs.orgnih.gov |
| Density Functional Theory (DFT) | Computational modeling of reaction pathways. | Energetics of intermediates and transition states, validation of proposed mechanisms. | researchgate.netresearchgate.net |
By integrating these powerful analytical methods, researchers can effectively monitor reactions, identify key intermediates, and elucidate complex reaction mechanisms involving this compound, thereby accelerating the development of efficient and selective synthetic processes.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of (R)-2-amino-2-(2-pyridyl)ethanol at the molecular level. These computational methods allow for accurate predictions of its electronic structure, conformational landscape, and interactions with other molecules.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. nih.gov
DFT calculations reveal that the tunable electronic structure of organic cations like this compound allows for the adjustment of HOMO-LUMO energy levels. acs.org This is particularly relevant in the context of hybrid organic-inorganic materials, where the organic component can participate in charge transport and separation. acs.org The presence of the pyridine (B92270) ring and the amino and hydroxyl groups in this compound significantly influences its electronic distribution. For instance, in related pyridine-containing compounds, the introduction of different substituents can alter the HOMO-LUMO gap, thereby affecting their reactivity.
| Parameter | Significance |
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
This table provides a general overview of the significance of HOMO and LUMO parameters.
Conformational Analysis and Energetic Profiles
The flexibility of the ethanolamine (B43304) side chain in this compound allows it to adopt various conformations. Computational studies are essential to determine the relative energies of these conformers and to identify the most stable structures. The position of the pyridine nitrogen relative to the ethanolamine group can lead to intramolecular hydrogen bonding between the pyridine nitrogen and the hydroxyl group, which can stabilize certain conformations. In contrast, positional isomers, such as 2-amino-2-(pyridin-3-yl)ethanol, lack this proximity, resulting in different conformational preferences.
DFT calculations have been employed to investigate the conformational landscapes of similar molecules, revealing that steric interactions can lead to unfavorable energetics for certain conformations. For example, in some pyridine-containing chelates, the planar syn,syn conformation required for metal binding is energetically unfavorable due to steric clashes.
Ligand-Metal Interaction Energies and Bonding Character
The pyridine nitrogen and the amino group of this compound can act as ligands, coordinating with metal ions to form complexes. DFT calculations are instrumental in quantifying the strength of these ligand-metal interactions and elucidating the nature of the chemical bonds formed.
Energy decomposition analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a common computational approach to dissect the interaction energy into electrostatic, Pauli repulsion, and orbital interaction components. Studies on related iron(II) complexes have shown a strong correlation between the σ-bonding character of the metal-ligand bond and the spin transition thermodynamics. acs.org This highlights the predominant role of σ-type interactions in determining the stability and properties of such complexes. acs.org The pyridine ring provides a site for coordination, and the amino group can also participate in binding, making this compound a versatile ligand in coordination chemistry.
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis), which can be compared with experimental data for structural validation. For instance, time-dependent DFT (TD-DFT) is widely used to simulate UV-Vis spectra and assign electronic transitions. acs.org
In studies of related pyridine derivatives, DFT has been successfully used to identify characteristic vibrational modes and to interpret experimental spectra. nih.gov The calculated spectra can help in understanding how different structural features, such as hydrogen bonding or coordination to a metal center, affect the vibrational and electronic properties of the molecule.
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a crucial role in unraveling the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Activation Barrier Calculations
By mapping the potential energy surface of a reaction, computational methods can identify transition state structures and calculate the associated activation energy barriers. This information is vital for understanding reaction kinetics and predicting reaction pathways.
For example, in the study of the formation of 2-[methyl(pyridin-2-yl)amino]ethanol, a related compound, DFT calculations at the M06-2X/6-311++G(d,p) level of theory were used to construct an energy diagram of the reaction mechanism. researchgate.net This diagram detailed the energies of reactants, intermediates, transition states, and products, providing a comprehensive understanding of the reaction profile. researchgate.net Such calculations can elucidate the step-by-step process of bond formation and cleavage, revealing the key factors that control the reaction's feasibility and rate.
Solvent Effects in Reaction Pathways
The reaction pathways involving this compound are significantly influenced by the surrounding solvent environment. Computational studies, primarily using Density Functional Theory (DFT), are crucial for elucidating these effects by modeling the reaction at a molecular level. The choice of solvent can alter reaction rates, selectivity, and even the stability of intermediates and transition states by modifying the thermodynamic and kinetic profiles of the reaction. rsc.org
Solvent effects are broadly categorized based on properties like polarity, proticity, and coordinating ability. The influence of a solvent on chemical reactivity is often rationalized by considering the differential solvation of reactants, transition states, and products. rsc.org For a molecule like this compound, which contains a pyridine ring, an amino group, and a hydroxyl group, interactions such as hydrogen bonding and dipole-dipole interactions are paramount.
Computational investigations into reactions like reductive amination, a common pathway for synthesizing amines, reveal that explicit solvent coordination can fundamentally change the mechanism. For instance, the presence of a coordinating solvent like water can facilitate a stepwise nucleophilic addition with a lower activation barrier compared to a concerted pathway in a non-coordinating environment. rsc.org The solvent can stabilize charged intermediates, which is particularly relevant for reactions involving the protonation of the amino or pyridine nitrogen atoms. The pH of the medium, often controlled by the solvent system, also critically dictates the reaction pathway by altering the protonation state of the reactants. rsc.org
The effect of solvent polarity on reaction kinetics can be predicted and rationalized using computational models. These models often correlate reaction rate constants with empirical solvent parameters that account for dielectric constant, refractive index, and hydrogen bonding capabilities. asianpubs.orghw.ac.uk For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will generally lead to an increase in the reaction rate, and vice versa.
| Solvent Property | Example Solvents | Predicted Effect on Reaction Rate (for a more polar transition state) | Computational Rationale |
|---|---|---|---|
| Increasing Polarity (Dielectric Constant) | Hexane < Chloroform < Ethanol (B145695) < Water | Increase | Stabilization of the polar transition state is greater than the stabilization of the less polar reactants, lowering the activation energy. rsc.org |
| Protic vs. Aprotic | Ethanol (Protic) vs. Acetonitrile (Aprotic) | Varies | Protic solvents can form hydrogen bonds, stabilizing both reactants and transition states. The net effect depends on the differential stabilization. They can also act as proton donors/acceptors, altering the reaction mechanism. |
| Coordinating Ability | Water, Dimethylformamide (DMF) | Can lower activation barriers | Explicit coordination of solvent molecules to reactants can lead to alternative, lower-energy reaction pathways, such as stepwise instead of concerted mechanisms. rsc.org |
Molecular Modeling Approaches for Ligand Design
This compound serves as a valuable scaffold in ligand design due to its versatile coordination capabilities, involving the pyridine nitrogen, the amino group, and the hydroxyl oxygen. nih.gov Molecular modeling techniques are indispensable tools for designing novel ligands based on this structure and for predicting their binding affinity and selectivity towards biological targets like proteins and enzymes.
Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. acs.orgnih.gov In this approach, the ligand is placed into the binding site of a macromolecule, and its conformation and position are optimized to find the most stable binding mode, typically quantified by a scoring function that estimates the binding free energy. acs.orgberkeley.edu For ligands derived from this compound, docking studies can reveal key interactions such as hydrogen bonds between the amino and hydroxyl groups and the receptor, as well as π-cation or π-π stacking interactions involving the pyridine ring. acs.orgresearchgate.net
For example, in the design of kinase inhibitors, a common application for pyridine-containing compounds, docking studies can identify crucial interactions with amino acid residues in the ATP-binding pocket. acs.orgnih.gov The results from these simulations guide the rational design of new derivatives with improved potency and selectivity. By modifying the scaffold—for instance, by adding substituents to the pyridine ring or modifying the ethanolamine side chain—chemists can enhance these interactions.
Beyond simple docking, more advanced computational methods like molecular dynamics (MD) simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide deeper insights. nih.govnih.govnih.gov MD simulations model the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of its stability and interactions. nih.gov 3D-QSAR models correlate the structural features of a series of compounds with their biological activity, generating contour maps that highlight regions where steric bulk, positive or negative charge, or hydrogen-bonding character is favorable or unfavorable for activity. nih.gov These models are powerful predictive tools for optimizing lead compounds.
| Compound | Modification on Pyridyl Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Scaffold A | Unsubstituted | -8.8 | Lys106, Leu83 | π-cation, π-sigma acs.org |
| Derivative B | 4-methoxy-phenyl group | -9.2 | Lys106, Leu83 | π-cation, π-sigma acs.org |
| Derivative C | 4-bromo-phenyl group | -10.2 | Val27, Ala40, Lys89 | Hydrogen bond, π-sulfur acs.org |
| Derivative D | 4-nitro-phenyl group | -9.5 | Lys106, Val27 | Hydrogen bond, π-cation acs.org |
Applications As a Versatile Chemical Building Block and in Emerging Fields
Precursor in Complex Molecule Synthesis
The utility of (R)-2-Amino-2-(2-pyridyl)ethanol as an intermediate is well-documented in the synthesis of more elaborate organic molecules and pharmaceutical compounds. chemimpex.com Its structure serves as a foundational component for building larger, more functionalized systems.
A notable application is in the stereodivergent synthesis of enantiomerically pure vicinal diamines. Chiral β-amino alcohols containing a 2-pyridyl group, such as this compound, are key starting materials in this process. nih.gov The synthesis pathway involves several strategic steps:
Aziridine (B145994) Formation : The initial β-amino alcohol undergoes an internal Mitsunobu reaction, which results in the formation of a chiral aziridine with high yields (45-82%). nih.gov This step effectively transforms the amino alcohol into a strained three-membered ring, priming it for further reactions.
Regio- and Diastereoselective Ring Opening : The resulting chiral aziridine is then subjected to ring-opening using hydrazoic acid (HN₃). This reaction proceeds with high regio- and diastereoselectivity, yielding azido (B1232118) amines in excellent yields (90-97%). nih.gov Crucially, the stereochemical outcome of the product depends on the substitution pattern of the aziridine intermediate, allowing for controlled access to different diastereomers. nih.gov
Reduction to Vicinal Diamine : The final step is the Staudinger reduction of the azido amines, which converts the azide (B81097) group into a primary amine, furnishing the desired chiral vicinal diamines with well-defined stereochemistry. nih.gov
This synthetic sequence highlights how the inherent chirality and reactivity of the parent amino alcohol are used to control the stereochemistry of multiple new chiral centers in the final product.
Table 1: Synthetic Pathway from Chiral β-Amino Alcohols to Vic-Diamines
| Step | Reaction | Reagents | Product | Yield | Key Feature |
| 1 | Internal Mitsunobu Reaction | DIAD, PPh₃ | Chiral Aziridine | 45-82% | Formation of a strained ring intermediate. nih.gov |
| 2 | Aziridine Ring Opening | HN₃ | Azido Amine | 90-97% | High regio- and diastereoselectivity. nih.gov |
| 3 | Staudinger Reduction | PPh₃, H₂O | Chiral Vic-Diamine | - | Conversion of azide to amine. nih.gov |
Building Block for Chiral Auxiliaries and Reagents in Stereoselective Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. sigmaaldrich.com Amino alcohols are a critical class of compounds used as building blocks for such auxiliaries. researchgate.net
This compound is an ideal candidate for developing chiral auxiliaries due to its rigid structure and defined stereochemistry. bldpharm.com The field of asymmetric synthesis relies heavily on such building blocks to create enantiomerically pure compounds, which is particularly important in the pharmaceutical and agrochemical industries. researchgate.net The amino alcohol subunit is a key structural motif found in many effective chiral ligands and auxiliaries. researchgate.net The process involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. sigmaaldrich.com The predictable stereochemical control offered by auxiliaries derived from compounds like this compound is a cornerstone of modern stereoselective synthesis. nih.govresearchgate.net
Potential in Materials Science or Supramolecular Assembly
The application of this compound extends into materials science, where it can be used to prepare functional materials such as polymers and coordination complexes. The pyridine (B92270) ring within its structure is particularly significant, as it provides a coordination site for metal ions. This ability to act as a ligand opens up possibilities in coordination chemistry and catalysis. chemimpex.com
The formation of metal complexes is a fundamental principle of supramolecular assembly. Research on related compounds has demonstrated the formation of complex structures with metal ions like copper(II) and cadmium(II). researchgate.net In these assemblies, the molecule can coordinate to the metal center, and the resulting complexes can exhibit further organization through intermolecular forces, such as π–π stacking interactions between the pyridine rings. researchgate.net These non-covalent interactions are crucial for building well-defined, higher-order supramolecular architectures, making this compound a person of interest for designing novel materials with specific structural and functional properties. ontosight.ai
Development of Low-Molecular-Weight Luminogens with AIEE Properties
A promising and emergent application for pyridine-containing molecules is in the development of luminogens with Aggregation-Induced Emission Enhancement (AIEE). AIEE is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.gov This property is highly desirable for applications in chemical sensors, bio-imaging, and optoelectronic devices.
While many AIEE luminogens are high-molecular-weight compounds, research has focused on developing low-molecular-weight alternatives for better clinical applicability. nih.gov The 2-aminopyridine (B139424) scaffold, a core component of this compound, has been successfully used to synthesize novel low-molecular-weight AIEE luminogens. In one study, various 2-aminopyridines were reacted with functionalized maleimides. nih.gov This reaction produced two types of heterocyclic compounds:
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines
N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides
Interestingly, the N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, which feature an acceptor-donor-acceptor (A-D-A) electronic structure, displayed significant AIEE properties in aqueous media. nih.gov The fluorescence of these compounds was heavily influenced by the electronic nature of substituents on the pyridine ring. nih.gov This work establishes a clear synthetic route from 2-aminopyridine derivatives to functional fluorescent materials, suggesting that this compound could serve as a valuable precursor in creating novel chiral luminogens with AIEE characteristics. nih.gov
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
The demand for enantiomerically pure chiral amino alcohols, such as (R)-2-Amino-2-(2-pyridyl)ethanol, necessitates the development of more environmentally friendly and efficient synthetic methods. rsc.org Traditional synthetic routes often involve multiple steps, the use of protecting groups, and the generation of significant waste, which are economically and environmentally disadvantageous. acs.org
Future research will likely focus on developing catalytic asymmetric transfer hydrogenation and direct asymmetric hydrogenation methods that avoid the need for protecting groups. acs.org These approaches offer a more direct and atom-economical route to the desired product. rsc.orgnih.gov A significant challenge in this area is the development of catalysts that can operate under mild conditions with high enantioselectivity for unprotected substrates. acs.org
One innovative approach to enhance sustainability is the integration of catalytic hydrogenation with electrodialysis using bipolar membranes (EDBM). This method allows for the in-situ separation of the product and the recycling of reagents, such as acids, creating a closed-loop system that minimizes waste. rsc.org The application of such integrated processes to the synthesis of this compound could represent a major step towards a truly green and atom-economical production method. rsc.org
Another promising avenue is the use of biocatalysis, employing engineered enzymes like amine dehydrogenases. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of precursor ketones with high stereoselectivity under mild conditions, offering a highly sustainable alternative to traditional chemical synthesis. frontiersin.org
| Synthetic Approach | Advantages | Key Challenges |
| Protection-Free Asymmetric Hydrogenation | Reduced number of synthetic steps, less waste. | Catalyst development for high enantioselectivity with unprotected substrates. acs.org |
| Integrated Catalysis and Separation (e.g., EDBM) | Reagent recycling, minimal waste generation. rsc.org | System optimization and scalability for industrial production. |
| Biocatalysis (e.g., Engineered Dehydrogenases) | High stereoselectivity, mild reaction conditions, renewable. frontiersin.org | Enzyme stability, substrate scope, and cost of production. |
Exploration of Novel Metal-Ligand Cooperativity in Catalysis
Metal-ligand cooperativity (MLC), where both the metal center and the ligand actively participate in bond activation and formation, is a powerful concept for developing novel catalytic systems. nih.gov The structure of this compound, with its pyridine (B92270) nitrogen, amino group, and hydroxyl group, is well-suited for engaging in MLC.
Future research should explore how the different functional groups of this ligand can cooperate with a metal center to facilitate challenging transformations. For instance, the amino or hydroxyl group could act as a proton shuttle or an internal base, while the pyridine ring coordinates to the metal. This cooperative action can lead to unique reactivity and selectivity that is not achievable with traditional "spectator" ligands. nih.gov
The design of new catalytic systems based on this principle could lead to advancements in areas such as C-H bond functionalization, where the cooperative action of the ligand and metal can enable the selective activation of otherwise unreactive bonds. nih.gov The development of catalysts where the ligand is not merely a passive scaffold but an active participant in the catalytic cycle represents a significant and exciting challenge. acs.org
Advanced Characterization of Transient Catalytic Intermediates
A fundamental challenge in catalysis is the identification and characterization of transient intermediates, which are often short-lived and present in low concentrations. A detailed understanding of the catalytic cycle, including the structures of all intermediates, is crucial for the rational design of more efficient catalysts. acs.org
For catalytic systems involving this compound, future research should employ advanced spectroscopic and spectrometric techniques to probe the reaction mechanism in real-time. Techniques such as in-situ MALDI-FT-ICR-MS (Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry) can be used to detect and identify key catalytic intermediates. acs.org
Combining experimental studies with computational modeling can provide a comprehensive picture of the reaction pathway. acs.org Density Functional Theory (DFT) calculations, for example, can be used to model the structures and energies of proposed intermediates and transition states, helping to elucidate the mechanism and predict the origins of stereoselectivity. nih.gov A deeper understanding of these transient species will be invaluable for optimizing reaction conditions and designing next-generation catalysts based on the this compound framework.
Expansion of Applications in Non-Traditional Chemical Domains
While the primary application of this compound has been as a chiral ligand in asymmetric synthesis for the pharmaceutical industry, its unique structural features suggest potential in other, less conventional areas of chemistry.
Future research could explore its use in materials science, for example, in the synthesis of functional coordination polymers or metal-organic frameworks (MOFs). The ability of the ligand to coordinate with metal ions through its pyridine and amino groups could lead to the formation of novel materials with interesting electronic, optical, or porous properties. ontosight.ai
Another area of potential expansion is in the field of photocatalysis. The pyridine moiety can be a component of photosensitizers, and incorporating this ligand into photocatalytic systems could enable new light-driven transformations. frontiersin.org Furthermore, its derivatives could find use as building blocks for complex natural product synthesis or as components of supramolecular catalysts. mdpi.com
| Potential Non-Traditional Application | Rationale |
| Materials Science (Coordination Polymers, MOFs) | The ligand's coordinating groups can form extended networks with metal ions, leading to materials with novel properties. ontosight.ai |
| Photocatalysis | The pyridine ring can be part of a photosensitizing unit, enabling light-driven chemical reactions. frontiersin.org |
| Supramolecular Catalysis | The ligand can be incorporated into larger, self-assembled structures that act as catalysts. mdpi.com |
| Bioconjugate Chemistry | The amino and hydroxyl groups provide handles for attachment to biomolecules for applications in targeted drug delivery or diagnostics. |
Computational Design of Enhanced Ligand Architectures and Catalytic Systems
The empirical, trial-and-error approach to ligand design is time-consuming and expensive. Computational methods offer a powerful tool for the rational design of new and improved chiral ligands. pnas.orgresearchgate.net Future research should leverage computational chemistry to design novel ligands based on the this compound scaffold with enhanced catalytic activity and selectivity. acs.orgnih.gov
Functionality mapping, for instance, can be used to identify the optimal placement of functional groups on the ligand to stabilize the desired transition state of a reaction. acs.org By computationally screening virtual libraries of ligand derivatives, researchers can prioritize the most promising candidates for synthesis and testing. This approach can accelerate the discovery of new catalysts for specific applications. nih.gov
The concept of "double-layer control," where the ligand architecture creates a chiral pocket that precisely controls the approach of the substrate, is a powerful design principle that can be explored computationally. acs.org By fine-tuning the steric and electronic properties of the ligand through computational modeling, it should be possible to develop highly effective catalysts for a wide range of asymmetric transformations. pnas.org
Q & A
Q. What are the common synthetic routes for (R)-2-Amino-2-(2-pyridyl)ethanol, and what factors influence yield and enantiomeric purity?
The compound is typically synthesized via asymmetric hydrogenation or reductive amination of ketone precursors. For example, palladium-catalyzed transfer reactions involving 2-(2-pyridyl)ethanol derivatives can facilitate sp³C–sp³C bond cleavage, enabling modular synthesis of chiral intermediates . Enantiomeric purity is influenced by catalyst choice (e.g., Pd/C or chiral ligands), solvent polarity, and reaction temperature. Hydrogenation under H₂ with Pd/C in ethanol has been reported to achieve ~80% yield for structurally related amino alcohols, though optimization of catalyst loading (5–10 mol%) and degassing protocols is critical .
Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?
Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) is the gold standard for determining enantiomeric excess (ee). Nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., europium tris-complexes) can also differentiate enantiomers. For salts like dihydrochloride derivatives, X-ray crystallography provides unambiguous stereochemical confirmation . Polarimetry is less reliable due to overlapping optical rotations from pyridyl groups.
Q. What are the key spectroscopic signatures (NMR, IR) for confirming the structure of this compound?
In H NMR, the pyridyl protons appear as distinct multiplets (δ 7.1–8.5 ppm), while the ethanol backbone shows resonances at δ 3.5–4.0 ppm (CH₂OH) and δ 1.8–2.2 ppm (NH₂, exchangeable). IR spectroscopy reveals O–H (~3300 cm) and N–H (~1600 cm) stretches. Mass spectrometry (ESI-MS) typically displays [M+H] peaks matching the molecular formula (C₇H₁₀N₂O).
Advanced Research Questions
Q. What challenges arise in optimizing asymmetric synthesis of this compound, and how can reaction parameters be adjusted to enhance stereoselectivity?
Steric hindrance from the pyridyl group often reduces stereoselectivity. Chelation-assisted catalysis, such as using Pd with bidentate ligands, can improve enantioselectivity by stabilizing transition states . Solvent effects are critical: polar aprotic solvents (e.g., DMF) favor higher ee values but may reduce reactivity. Temperature-controlled reactions (0–25°C) minimize racemization, while additives like acetic acid enhance protonation of intermediates .
Q. How does the pyridyl group in this compound influence its coordination behavior in catalytic applications, and what implications does this have for reaction design?
The pyridyl nitrogen acts as a Lewis base, enabling coordination to transition metals (e.g., Pd, Ru) in cross-coupling or hydrogenation reactions. This chelation effect stabilizes metal intermediates, enabling selective C–C bond formation. For example, in Suzuki-Miyaura couplings, the pyridyl group directs regioselectivity via pre-coordination to the catalyst . However, competing coordination by the aminoethanol backbone may require protecting-group strategies.
Q. How can researchers resolve discrepancies in reported enantiomeric excess values for this compound across studies?
Variability often stems from differences in analytical methods (e.g., HPLC vs. NMR) or sample preparation (e.g., salt formation). Standardizing protocols using certified reference materials and interlaboratory validation is essential. For instance, dihydrochloride salts improve crystallinity, reducing measurement errors in polarimetry . Contradictions in catalytic ee values may arise from incomplete substrate conversion or side reactions; kinetic monitoring via in situ IR or LC-MS is recommended .
Q. What strategies mitigate decomposition or racemization of this compound during storage or reaction conditions?
Storage as a hydrochloride salt under inert atmosphere (N₂/Ar) at –20°C prevents oxidation. In reactions, avoiding strong acids/bases and high temperatures (>40°C) reduces racemization. Stabilizing agents like ethanolamine or ascorbic acid can protect the aminoethanol moiety during catalytic cycles . For long-term stability, lyophilization or formulation as a solid dispersion is effective.
Q. What role does this compound play in asymmetric catalysis, particularly in C–H activation or enantioselective alkylation?
The compound serves as a chiral ligand or organocatalyst in asymmetric alkylation. Its pyridyl group facilitates substrate binding via hydrogen bonding, while the aminoethanol backbone directs stereochemistry. In Pd-catalyzed C–H activation, it enhances enantioselectivity in arylations by coordinating to the metal center and orienting the substrate . Computational studies (DFT) suggest transition-state stabilization through non-covalent interactions with the pyridyl ring.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
